molecular formula C9H17NO3 B1437663 1-(Boc-aminomethyl)cyclopropanol CAS No. 887577-30-2

1-(Boc-aminomethyl)cyclopropanol

Cat. No.: B1437663
CAS No.: 887577-30-2
M. Wt: 187.24 g/mol
InChI Key: VMVAZNHAQXIGMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(Boc-aminomethyl)cyclopropanol is primarily used as an organic intermediate in the preparation of protein kinase modulators . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.

Preparation Methods

1-(Boc-aminomethyl)cyclopropanol can be synthesized through the protection of 1-(aminomethyl)cyclopropanol using di-tert-butyl dicarbonate (Boc2O). The reaction typically involves dissolving 1-(aminomethyl)cyclopropanol in a mixture of dry dimethylformamide (DMF) and dichloromethane (DCM), followed by the addition of Boc2O. The mixture is stirred at room temperature overnight, then concentrated under vacuum. The residue is partitioned between brine and ethyl acetate (EtOAc), and the organic layer is washed, dried, and concentrated to yield the product .

Chemical Reactions Analysis

1-(Boc-aminomethyl)cyclopropanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Boc-aminomethyl)cyclopropanol is used in various scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is employed in the development of pharmaceuticals, particularly as a precursor for protein kinase inhibitors used in cancer treatment.

    Industry: The compound finds applications in the production of fine chemicals and advanced materials

Comparison with Similar Compounds

1-(Boc-aminomethyl)cyclopropanol can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAZNHAQXIGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652136
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887577-30-2
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Boc-aminomethyl)cyclopropanol
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1-(Boc-aminomethyl)cyclopropanol
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1-(Boc-aminomethyl)cyclopropanol
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1-(Boc-aminomethyl)cyclopropanol
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1-(Boc-aminomethyl)cyclopropanol

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